Protease Resistance: Chymotrypsin Degradation Profile of Beta-Homotyrosine vs. Alpha-Tyrosine in Angiotensin II Analogs
In a direct head-to-head comparison within the angiotensin II peptide scaffold, replacing alpha-L-tyrosine at position 4 with beta-homotyrosine resulted in a qualitative but profound increase in resistance to chymotrypsin. The [1-Sarcosine,4-beta-homotyrosine]-angiotensin II analog showed 'very little or no degradation up to 3 h' upon incubation with chymotrypsin, a stark contrast to native angiotensin II, which is readily degraded [1]. This is a critical differentiation point for any application where proteolytic stability is a design requirement.
| Evidence Dimension | Resistance to chymotrypsin degradation over 3 hours |
|---|---|
| Target Compound Data | [1-Sarcosine,4-beta-homotyrosine]-angiotensin II: 'very little or no degradation up to 3 h' |
| Comparator Or Baseline | Native Angiotensin II (alpha-L-tyrosine at position 4): Susceptible to degradation |
| Quantified Difference | Qualitative shift from degradable to essentially non-degradable under the assay conditions. This is a class-level effect conferred by the beta-amino acid backbone. |
| Conditions | In vitro incubation with chymotrypsin; assayed via pressor activity in vagotomized, ganglion-blocked rats. |
Why This Matters
This evidence directly addresses a key procurement driver: the need for a building block that confers metabolic stability to peptide-based therapeutics, where alpha-amino acids would fail.
- [1] Stachowiak, K., Khosla, M. C., Plucinska, K., Khairallah, P. A., & Bumpus, F. M. (1979). Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues. Journal of Medicinal Chemistry, 22(9), 1128–1130. View Source
